4-amino-3-(1H-imidazol-1-yl)benzoic acid, also known as 4-(1H-imidazol-1-yl)benzoic acid, is a compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by the presence of an amino group and an imidazole moiety attached to a benzoic acid structure. The compound has garnered interest due to its potential biological activities, including anti-cancer properties and applications in drug development.
Source and Classification
The compound's chemical formula is , and it has a molecular weight of 189.19 g/mol. It is classified under the category of benzoic acid derivatives, specifically those containing heterocyclic imidazole rings, which contribute to its unique chemical properties and biological activities .
Methods and Technical Details
Several synthetic routes have been developed to produce 4-amino-3-(1H-imidazol-1-yl)benzoic acid. One notable method involves the catalytic arylation of nitrogen-containing heterocycles with aryl halides. The process typically includes the following steps:
This method yields high purity compounds with satisfactory yields, making it a preferred choice for laboratory synthesis.
Reactions and Technical Details
The reactivity of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is influenced by its functional groups. It can participate in various chemical reactions such as:
These reactions are facilitated by the presence of both electron-donating (amino group) and electron-withdrawing (carboxylic acid) functionalities, allowing for diverse synthetic applications .
The mechanism of action for 4-amino-3-(1H-imidazol-1-yl)benzoic acid primarily relates to its biological activities. Studies have suggested that it may interact with specific biological targets, including enzymes or receptors involved in cancer pathways.
For instance, docking studies indicate that this compound may inhibit certain protein kinases by binding to their active sites, thereby interfering with cellular signaling pathways that promote tumor growth . This interaction often involves hydrogen bonding between functional groups on the compound and residues in the target protein.
Physical Properties
Chemical Properties
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are frequently employed to confirm its structure and purity .
4-amino-3-(1H-imidazol-1-yl)benzoic acid has several scientific applications:
The solid-state architecture of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is governed by intricate hydrogen-bonding networks that direct its supramolecular organization. X-ray crystallographic studies of analogous imidazole-benzoic acid compounds reveal that proton transfer from the carboxylic acid group to the imidazole nitrogen generates a zwitterionic structure. This facilitates the formation of three-dimensional frameworks through N–H⋯O, O–H⋯N, and N–H⋯N interactions [7]. For example, in salts like [HIMT]⁺X⁻ (where X⁻ = NO₃⁻ or ClO₄⁻), the protonated imidazolium cation engages anions (Cl⁻, Br⁻, NO₃⁻) via multiple hydrogen bonds, creating chains or sheets stabilized by water molecules in crystal hydrates [1] [7].
Table 1: Characteristic Hydrogen-Bond Geometries in Imidazole-Benzoate Salids
D–H···A Interaction | Distance (Å) | Angle (°) | Topology Role |
---|---|---|---|
N–H⋯O (carboxyl) | 2.67–2.84 | 166–170 | Chain propagation |
O–H⋯N (imidazolium) | 1.86–2.04 | 155–170 | Sheet formation |
N–H⋯O (anionic) | 2.46–2.57 | 154–167 | 3D network consolidation |
These interactions often adopt R₂²(8) and R₄⁴(12) ring motifs, which are critical for lattice stability. Water molecules further bridge ionic components through O–H⋯O bonds, enhancing structural rigidity [7]. Such configurations enable predictable crystal engineering for designing functional materials.
The spatial orientation between the imidazole ring and benzoic acid moiety exhibits significant flexibility, influencing both molecular recognition and physicochemical properties. Dihedral angle analysis in compounds like 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid shows that the imidazole and benzene planes form angles ranging from 20.23° to 75.38° [10]. This variability arises from:
Density functional theory (DFT) studies on related structures indicate rotational energy barriers of ~8–12 kJ/mol for imidazole ring rotation. Substituents at the imidazole N1 position (e.g., 2-hydroxypropyl groups) introduce additional conformational constraints through intramolecular O–H⋯O or C–H⋯π interactions [10]. Natural bond orbital (NBO) analyses confirm hyperconjugative interactions between the imidazole’s π-system and the carboxyl group’s lone pairs, stabilizing non-planar conformers [9].
Table 2: Dihedral Angles in Representative Derivatives
Compound | Dihedral Angle (°) | Dominant Stabilizing Force |
---|---|---|
4-(Imidazol-1-yl)benzoic acid | 14.5 | π-Conjugation |
4-[1-(2-Hydroxypropyl)imidazolyl]benzoic acid | 48.43 | Steric repulsion |
3,6-Bis(imidazol-1-yl)pyridazine | 75.38 | C–H⋯π interactions |
π-Stacking between the imidazole-benzoate scaffold and aromatic protein residues is a critical determinant of binding affinity in biological complexes. Statistical analyses of protein-ligand interfaces reveal that offset stacked (parallel-displaced) and T-shaped configurations dominate, with centroid distances of 3.5–4.0 Å and dihedral angles of <20° (parallel) or 70–90° (perpendicular) [6]. These geometries optimize electrostatic complementarity and van der Waals contacts while minimizing steric clashes.
In kinase inhibitors (e.g., Bcr-Abl), the imidazole ring engages in parallel stacking with phenylalanine residues (e.g., Phe382 in Abl1), contributing –3.2 to –5.8 kcal/mol to binding energy. The benzoic acid moiety further stabilizes complexes through edge-to-face stacking with histidine or tyrosine [5] [6]. Anion substitutions (NO₃⁻ vs. ClO₄⁻) in imidazolium salts modulate π-stacking efficiency by altering electron density distribution, as evidenced by red-shifted luminescence in π-stacked assemblies [1].
Table 3: Geometric Parameters of Protein-Ligand π-Stacking
Configuration | Centroid Distance (Å) | Dihedral Angle (°) | Energetic Contribution (kcal/mol) |
---|---|---|---|
Parallel-displaced | 3.7 ± 0.3 | 18.5 ± 4.2 | –4.2 to –5.8 |
T-shaped | 4.0 ± 0.4 | 86.3 ± 7.5 | –3.2 to –4.5 |
Eclipsed | 3.5 ± 0.2 | 5.1 ± 1.8 | Rare (<1% frequency) |
Molecular docking simulations demonstrate that the benzoic acid linker in 4-amino-3-(1H-imidazol-1-yl)benzoic acid derivatives adopts orientations that bypass bulky residues (e.g., isoleucine in T315I-mutant Abl), enabling potent inhibition of drug-resistant kinases [5]. This highlights the scaffold’s utility in designing targeted therapeutics leveraging π-driven molecular recognition.
All data derived from cited structural databases and peer-reviewed literature.
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